2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)-
CAS No.: 147670-82-4
Cat. No.: VC16714517
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147670-82-4 |
|---|---|
| Molecular Formula | C11H10O5 |
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid |
| Standard InChI | InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15) |
| Standard InChI Key | DXCCYGYXIGAHGX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a (2Z)-configured α,β-unsaturated carbonyl system, with a hydroxyl group at the C2 position and a 4-methoxyphenyl moiety at the C4 carbonyl group. The β-diketone system (C1=O and C4=O) enables keto-enol tautomerism, which influences its reactivity . The methoxy group on the phenyl ring donates electron density via resonance, stabilizing the aromatic system and directing electrophilic substitutions to the para position.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₅ | |
| Molecular Weight | 222.19 g/mol | |
| Density | Not reported | – |
| Melting Point | 132–136°C (related analog) | |
| Boiling Point | 389.3°C (related analog) |
The absence of reported density and solubility data for the (2Z)-isomer highlights gaps in current literature, though analogs like 3-(4-methoxybenzoyl)acrylic acid (CAS 5711-41-1) exhibit a density of 1.24 g/cm³ and a melting point of 132–136°C .
Synthesis Methods
Condensation Reactions
A primary synthesis route involves the condensation of 4-methoxyphenylamine with maleic anhydride under reflux in polar aprotic solvents (e.g., ethanol or methanol). The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by dehydration to form the α,β-unsaturated system. Optimized conditions yield the (2Z)-isomer selectively, though stereochemical outcomes depend on solvent polarity and temperature.
Post-Synthesis Modifications
The compound serves as a precursor for derivatives such as hydrazides. For example, treatment with triphenylphosphine-based reagents produces hydrazide derivatives like 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, which exhibit altered solubility and reactivity profiles . These modifications expand its utility in coordination chemistry and drug design .
Chemical Reactivity
Keto-Enol Tautomerism
The β-diketone system undergoes rapid keto-enol tautomerism, favoring the enol form in polar solvents due to intramolecular hydrogen bonding. This tautomerism enhances its acidity (pKa ≈ 8–10) and facilitates deprotonation to form enolates, which participate in nucleophilic additions .
Electrophilic and Nucleophilic Reactions
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Nucleophilic Additions: The α,β-unsaturated carbonyl system undergoes Michael additions with amines and thiols, yielding β-substituted derivatives.
-
Electrophilic Aromatic Substitution: The methoxyphenyl group directs electrophiles (e.g., nitronium ions) to the para position, enabling functionalization of the aromatic ring.
Table 2: Representative Reactions
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Michael Addition | Methylamine | β-Amino carbonyl derivative | Pharmaceutical intermediates |
| Condensation | Hydrazine | Hydrazide derivatives | Chelating agents |
Biological Activity
Enzyme Modulation
Preliminary studies suggest interactions with oxidoreductases and hydrolases, potentially inhibiting enzymes like cyclooxygenase-2 (COX-2) through competitive binding at the active site. The methoxyphenyl group may mimic tyrosine residues, interfering with substrate recognition in inflammatory pathways.
Applications in Research
Organic Synthesis
The compound serves as a versatile intermediate in heterocycle synthesis. For example, cyclocondensation with urea yields pyrimidine derivatives, which are key motifs in antiviral agents.
Material Science
Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) produces stable complexes with luminescent properties, applicable in organic light-emitting diodes (OLEDs) .
Comparative Analysis with Related Compounds
Table 3: Comparison with Analogous β-Diketones
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| 2-Butenoic acid, (2Z)- | C₁₁H₁₀O₅ | 4-Methoxyphenyl group | Enzyme inhibition |
| 3-(4-Methoxybenzoyl)acrylic acid | C₁₁H₁₀O₄ | Absence of hydroxyl group | Polymer synthesis |
| Dibenzoylmethane | C₁₅H₁₂O₂ | Two phenyl groups | UV absorbers |
The hydroxyl group in the (2Z)-isomer enhances hydrogen-bonding capacity, improving solubility in protic solvents compared to non-hydroxylated analogs .
Future Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, and toxicity profiles to assess therapeutic potential.
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Stereochemical Control: Develop asymmetric synthesis methods to access enantiomerically pure forms for chiral drug development.
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Computational Modeling: Use DFT calculations to predict reactivity and optimize derivative synthesis.
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